Product packaging for Heptyl-UR-144(Cat. No.:CAS No. 1616469-06-7)

Heptyl-UR-144

Cat. No.: B592943
CAS No.: 1616469-06-7
M. Wt: 339.523
InChI Key: VMYRYXPWWCSDCO-UHFFFAOYSA-N
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Description

Heptyl-UR-144, systematically known as (1-Heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist (SCRA) and an analogue of UR-144 where the N-pentyl side chain has been replaced with an N-heptyl chain . This modification is characteristic of the ongoing development in this class of research chemicals, often aimed at exploring structure-activity relationships while circumventing legal controls . Like its parent compound UR-144, this compound is a high-affinity full agonist for the cannabinoid receptor type 2 (CB2) and exhibits lower affinity for the central cannabinoid receptor type 1 (CB1) . This binding profile suggests it is a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathophysiological processes, particularly those related to the immune system and inflammatory responses . The pharmacological effects of the structurally similar UR-144 in observed cases have included slurred speech, dilated pupils, poor coordination, cheerful behavior, tachycardia, and, less frequently, agitation, hallucinations, and convulsions . Preclinical studies on UR-144 have indicated that its cytotoxic effects may involve mechanisms of autophagic and necrotic cell death, potentially as a consequence of elevated cytoplasmic Ca2+ levels and DAPK1 activation . Furthermore, analytical methods for detecting synthetic cannabinoids and their metabolites, including techniques using C18 and phenyl-hexyl column chemistries in liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been established and can be applied to this class of compounds . This compound is presented for in vitro research use only and is not intended for human consumption. This product is strictly for laboratory use by trained professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO B592943 Heptyl-UR-144 CAS No. 1616469-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYRYXPWWCSDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043144
Record name Heptyl-UR-144
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URL https://comptox.epa.gov/dashboard/DTXSID201043144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616469-06-7
Record name Heptyl-UR-144
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616469067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl-UR-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTYL-UR-144
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0X1YWE4CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Analysis of Heptyl Ur 144

Established Synthetic Routes for Indole-3-yl(tetramethylcyclopropyl)methanones

The foundational synthesis for this class of compounds, including the parent compound UR-144, typically follows a two-step process involving N-alkylation and subsequent acylation of the indole (B1671886) core. nih.gov This general approach has been adapted and modified to produce a variety of analogs.

N-Alkylation and Acylation Strategies

The synthesis of compounds like UR-144 is generally achieved through a sequential N-alkylation and acylation protocol. The process commences with the alkylation of indole at the 1-position (N-alkylation), followed by the introduction of the 2,2,3,3-tetramethylcyclopropanecarbonyl group at the 3-position of the indole ring (acylation).

For the N-alkylation step, indole is reacted with an appropriate alkylating agent. In the case of UR-144, a pentyl group is introduced, often using 1-bromopentane (B41390) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The subsequent acylation step involves reacting the N-alkylated indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. rongnabiotech.com This acid chloride is typically prepared by treating 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. The acylation reaction is a Friedel-Crafts type, often catalyzed by a Lewis acid such as aluminum chloride in an anhydrous solvent like dichloromethane.

Precursor Identification and Sourcing Implications in Synthetic Chemistry

The primary precursors for the synthesis of UR-144 and its analogs are the indole core and 2,2,3,3-tetramethylcyclopropanecarboxylic acid or its corresponding acyl chloride. rongnabiotech.comunodc.org Indole itself is a common and commercially available chemical. nih.gov The other key precursor, 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, is also noted as a starting material. rongnabiotech.com

The synthesis of various synthetic cannabinoids often relies on the N-alkylation of a substituted indole. unodc.org The alkylating agents, such as 1-bromoheptane (B155011) for Heptyl-UR-144, are crucial precursors. The availability and control of these precursors are significant in the context of regulating the synthesis of such compounds. For instance, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is identified as a precursor for synthetic cannabinoids like UR-144 and XLR11. caymanchem.com

Novel Synthetic Approaches for N-Heptyl Substitution

While the general synthetic strategy is established, novel approaches often focus on improving efficiency, yield, and adapting the methodology for different N-alkyl substitutions, such as the heptyl group in this compound.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is a critical aspect of chemical synthesis to maximize yield and purity. acs.org This can involve systematically varying factors such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. acs.org For the synthesis of this compound, this would involve fine-tuning the conditions for both the N-alkylation with a heptyl halide and the subsequent Friedel-Crafts acylation.

Table 1: Factors for Reaction Optimization

Parameter N-Alkylation Acylation
Reactants Indole, Heptyl halide N-Heptylindole, 2,2,3,3-tetramethylcyclopropanecarbonyl chloride
Solvent DMF, Acetonitrile Dichloromethane, Tetrahydrofuran
Catalyst/Base K₂CO₃, NaH AlCl₃
Temperature Room temp. to elevated 0°C to room temp.

| Reaction Time | Varies | Varies |

Stereochemical Considerations in Synthesis

This compound itself is an achiral molecule, meaning it does not have a stereocenter and therefore does not exist as different enantiomers or diastereomers. ncats.io The tetramethylcyclopropyl group and the indole ring are planar or have planes of symmetry, and the heptyl chain is flexible. Therefore, the synthesis of this compound does not typically involve stereochemical challenges.

However, it is worth noting that stereochemistry can be a significant factor in the synthesis of other related synthetic cannabinoids, particularly those with chiral centers in their structure. For some of these compounds, different stereoisomers can exhibit different biological activities. nih.gov

Analysis of By-products and Impurities from Synthetic Pathways

The synthesis of this compound can lead to the formation of various by-products and impurities. These can arise from incomplete reactions, side reactions, or the degradation of the target compound.

One common impurity is the unreacted starting material, such as N-heptylindole, if the acylation step is incomplete. researchgate.net Another potential impurity is the product of di-acylation, although this is less common under controlled conditions.

A notable impurity associated with UR-144 is a degradation product formed by the opening of the cyclopropyl (B3062369) ring, which is presumed to occur during heating, for instance, during gas chromatography-mass spectrometry (GC-MS) analysis. caymanchem.com This degradant has a different fragmentation pattern in mass spectrometry compared to the parent compound. caymanchem.com Thermal degradation of UR-144 has been studied, and it has been shown that heating can lead to the formation of related products. marshall.edu

The presence of by-products from the synthesis itself is also a consideration. For example, in the synthesis of other synthetic cannabinoids, impurities from incomplete reactions, such as the molecule without the N-alkyl side chain, have been detected. europa.eu

Table 2: Potential Impurities in this compound Synthesis

Impurity Type Potential Compound Origin
Starting Material N-Heptylindole Incomplete acylation
Starting Material (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Incomplete N-alkylation
Degradation Product Ring-opened degradant Thermal decomposition

| Side-reaction Product | Di-acylated indole | Friedel-Crafts side reaction |

Molecular Structure Elucidation and Spectroscopic Characterization of Heptyl Ur 144 and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

The precise identification of Heptyl-UR-144, (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, relies on a combination of advanced spectroscopic techniques. caymanchem.com These methods provide a detailed "fingerprint" of the molecule, confirming its structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively published in readily available literature, studies on the closely related compound UR-144 provide valuable insights. For instance, the analysis of UR-144, which differs by having a pentyl chain instead of a heptyl chain, involved extensive NMR analysis to characterize its metabolites. researchgate.netnih.gov This type of analysis helps to identify the specific protons and carbons in the molecule and their connectivity. For fluorinated analogs, 19F NMR is also utilized, demonstrating the technique's versatility in identifying specific atomic nuclei within a molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of a molecule by providing a highly accurate mass measurement. scispace.com For this compound, the molecular formula is C23H33NO, with a formula weight of 339.5. caymanchem.com HRMS can confirm this with high precision.

When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), mass spectrometry also reveals the fragmentation pattern of the molecule. ark-tdm.com This pattern is unique to the compound's structure and serves as a key identifier. For example, studies on the pyrolysis of UR-144, a compound structurally similar to this compound, have shown that it can degrade with heat, and the resulting products can be identified by their specific mass spectra. researchgate.net The fragmentation of the tetramethylcyclopropyl group is often a key indicator in the mass spectrum.

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC23H33NO caymanchem.com
Formula Weight339.5 caymanchem.com
InChI KeyVMYRYXPWWCSDCO-UHFFFAOYSA-N caymanchem.com

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. ksu.edu.sauni-siegen.de These techniques measure the vibrations of bonds within the molecule, and each type of bond (e.g., C=O, C-N, C-H) vibrates at a characteristic frequency. mdpi.commdpi.com

For this compound, IR spectroscopy would show characteristic absorption bands for the ketone (C=O) group and the various C-H and C-N bonds within the indole (B1671886) and heptyl structures. ksu.edu.sa While specific IR spectra for this compound are not widely published, the technique is routinely used in forensic labs to differentiate between closely related synthetic cannabinoids. unodc.org The "fingerprint" region of the IR spectrum is particularly useful for distinguishing between isomers. unodc.org

Differentiation of Isomeric Forms and Analogous Compounds

A significant challenge in the analysis of synthetic cannabinoids is the differentiation of isomers—compounds with the same molecular formula but different structural arrangements. This compound can have several isomers, for example, where the heptyl chain is attached to a different position on the indole ring or has a branched structure.

Chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS) are primary methods for separating and identifying isomers. researchgate.net The retention time in chromatography can differ between isomers, and their mass spectral fragmentation patterns may also show subtle but significant differences. researchgate.net For instance, studies on UR-144 and its isomers with a modified tetramethylcyclopropyl group have shown they can be distinguished by their chromatographic behavior and product ion mass spectra. researchgate.net

Furthermore, this compound is an analog of UR-144, differing by two carbons in the alkyl chain. caymanchem.comglpbio.com It is also related to other synthetic cannabinoids like XLR-11, which is the 5-fluoro-pentyl analog of UR-144. nih.govacs.orgmarshall.edu Spectroscopic techniques are essential to distinguish this compound from these and other analogs, such as those with different alkyl chain lengths or substitutions on the indole ring. ark-tdm.comthermofisher.com

Conformational Analysis and Stereochemical Features

The three-dimensional shape (conformation and stereochemistry) of a molecule can significantly impact its biological activity. While detailed conformational analysis of this compound is not extensively documented, general principles of stereochemistry apply. The tetramethylcyclopropyl group introduces a rigid structure to the molecule. The relative orientation of the indole and cyclopropyl (B3062369) groups will be a key feature of its conformational landscape.

Computational modeling, in conjunction with experimental data from techniques like NMR, can be used to predict the most stable conformations of the molecule. sfu.ca Understanding the stereochemical features is particularly important for interactions with cannabinoid receptors, as these receptors often exhibit stereoselectivity. For some synthetic cannabinoids, different enantiomers (mirror-image isomers) have been shown to have different potencies. nih.gov

In Vitro Pharmacological Characterization of Heptyl Ur 144

Cannabinoid Receptor Binding Affinity Profiling

The initial step in characterizing a synthetic cannabinoid involves determining its binding affinity for the primary cannabinoid receptors, CB1 and CB2. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Studies on UR-144 have reported varying Ki values, which may be attributable to different experimental conditions and assay methodologies, such as the choice of radioligand. For instance, one report indicates a Ki of 150 nM for the CB1 receptor and 1.8 nM for the CB2 receptor. caymanchem.comcaymanchem.com Another study found Ki values of 29 nM and 4.5 nM for CB1 and CB2, respectively. ecddrepository.org These findings consistently demonstrate that UR-144 has a preferential affinity for the CB2 receptor. caymanchem.comcaymanchem.comecddrepository.org

While specific Ki values for Heptyl-UR-144 are not documented, research on other cannabimimetic indoles suggests that lengthening the N-1 alkyl chain from a pentyl to a heptyl group can lead to a significant decrease in binding affinity at both CB1 and CB2 receptors. researchgate.net

Table 1: Reported Cannabinoid Receptor Binding Affinities (Ki) for UR-144

CompoundCB1 Ki (nM)CB2 Ki (nM)Source(s)
UR-1441501.8 caymanchem.com, caymanchem.com
UR-14429 ± 0.94.5 ± 1.7 ecddrepository.org
UR-14428.9- ecddrepository.org

Beyond simple affinity (Ki), understanding the binding kinetics—the rates of association and dissociation of a ligand with its receptor—provides a more dynamic view of its pharmacological action. However, detailed kinetic studies for this compound are not available in the current literature.

Studies comparing UR-144 with other synthetic cannabinoid receptor agonists (SCRAs) like XLR-11 (its 5-fluoropentyl analog) show that both compounds possess low nanomolar affinity for CB1 and CB2 receptors. nih.gov This high affinity is a common characteristic among psychoactive cannabinoid agonists. nih.gov The structural difference between UR-144 and XLR-11 lies in the terminal fluorination of the pentyl chain, which can influence metabolic stability and receptor interaction. The extension of the alkyl chain to a heptyl group in this compound would likely alter its lipophilicity, potentially affecting its kinetic profile, though this remains to be experimentally verified.

Receptor Functional Efficacy Studies (Agonism/Antagonism)

Functional assays are critical to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking it). Efficacy is often measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response.

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Therefore, cAMP modulation assays are a standard method for determining the functional efficacy of cannabinoid ligands.

For the parent compound UR-144, studies have demonstrated it acts as a full agonist at both CB1 and CB2 receptors. nih.gov One study reported EC50 values of 8.5 ng/mL for CB1 and 3.6 ng/mL for CB2 in a bioassay. marshall.edu Another functional assay measuring GTPγ[³⁵S] binding reported an EC50 value for UR-144 at CB1 receptors of 1295 nM, with an efficacy of 95.28%. ecddrepository.orgljmu.ac.uk In a calcium mobilization assay in a cell line expressing CB2 receptors, UR-144 also behaved as a full agonist. ecddrepository.org

Table 2: Reported Functional Efficacy (EC50) for UR-144

Assay TypeReceptorEC50 ValueSource(s)
BioassayCB18.5 ng/mL marshall.edu
BioassayCB23.6 ng/mL marshall.edu
GTPγ[³⁵S] BindingCB11295 nM ecddrepository.org, ljmu.ac.uk
Calcium MobilizationCB229-43 nM ecddrepository.org

Activation of GPCRs, including cannabinoid receptors, can trigger multiple intracellular signaling cascades beyond cAMP modulation. One of the most important is the mitogen-activated protein kinase (MAPK) pathway, particularly the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). cellsignal.comnih.gov The phosphorylation of ERK1/2 is a key event that regulates numerous cellular processes. cellsignal.com

The measurement of ERK1/2 phosphorylation serves as a robust assay for GPCR activation. nih.gov Upon agonist binding, signaling can proceed through G-protein-dependent or β-arrestin-dependent pathways, both of which can lead to ERK activation. benthamopen.com Analysis of ERK1/2 phosphorylation is a standard method used to characterize the functional profiles of synthetic cannabinoids. core.ac.uk While specific studies investigating this compound's effect on this pathway are absent, it is the type of analysis that would be essential to fully understand its signaling signature and compare it to other SCRAs.

Receptor Selectivity Ratios (CB2 vs. CB1)

The ratio of a compound's binding affinity for CB1 versus CB2 receptors (Ki CB1/Ki CB2) is a critical parameter that indicates its selectivity. A higher ratio signifies greater selectivity for the CB2 receptor. Such selectivity is often a goal in therapeutic drug design to harness the potential anti-inflammatory and analgesic effects associated with CB2 activation while avoiding the psychoactive effects mediated by the CB1 receptor.

Based on the reported Ki values for the parent compound UR-144, its selectivity for the CB2 receptor can be calculated. Using the data from Cayman Chemical (CB1 Ki=150 nM, CB2 Ki=1.8 nM), the selectivity ratio is approximately 83. caymanchem.comcaymanchem.com However, using data from the European Monitoring Centre for Drugs and Drug Addiction (CB1 Ki=29 nM, CB2 Ki=4.5 nM), the ratio is about 6.4. ecddrepository.org This variation underscores the differences in experimental findings in the literature. The selectivity of this compound remains undetermined.

Investigation of Off-Target Receptor Interactions in Model Systems

There is currently no available scientific data from in vitro studies detailing the off-target receptor interactions of this compound. Information from chemical suppliers explicitly states that the biological activities of this specific compound have not been characterized. caymanchem.comglpbio.com

For contextual understanding, research on the related compound, UR-144 , has identified some off-target activity. Studies have shown that several synthetic cannabinoids, including UR-144, act as antagonists at the orphan G protein-coupled receptor 55 (GPR55). nih.gov However, specific quantitative data, such as IC50 values for this compound at GPR55 or any other non-cannabinoid receptor, are not available.

The table below summarizes the available off-target interaction data for the related compound, UR-144, to illustrate the type of characterization that is currently lacking for this compound.

CompoundReceptorAssay TypeActivityIC50 / Ki ValueReference
UR-144GPR55Functional AssayAntagonistNot specified nih.gov

It is important to reiterate that the data presented above pertains to UR-144 and not this compound. The structural difference of two additional carbons in the alkyl chain of this compound could significantly alter its pharmacological profile, including its affinity and activity at various receptors. Therefore, the off-target effects of UR-144 cannot be directly extrapolated to its heptyl analog.

The lack of published research on the off-target pharmacology of this compound highlights a significant gap in the scientific understanding of this compound. Such studies would be crucial for a complete characterization of its biological effects.

Structure Activity Relationship Sar Studies Within the N Alkyl Indole Cannabinoid Class

Impact of N-Alkyl Chain Length on Cannabinoid Receptor Interaction

The length of the N-alkyl chain on the indole (B1671886) core is a critical determinant of a compound's affinity and efficacy at cannabinoid receptors. researchgate.net

Systematic studies on cannabimimetic indoles have demonstrated that the length of the N-1 alkyl chain plays a pivotal role in receptor interaction. Research indicates that high-affinity binding to both CB1 and CB2 receptors generally requires a minimum alkyl chain length of three carbons, with optimal binding often observed with a five-carbon (pentyl) chain. researchgate.neteuropa.eu Chains of three to six carbons are typically sufficient for maintaining high binding affinity. researchgate.net

However, extending the alkyl chain to a heptyl group often leads to a notable decrease in binding affinity at both CB1 and CB2 receptors. researchgate.netresearchgate.net This suggests that while a certain degree of lipophilicity and chain length is beneficial for receptor engagement, an excessively long chain like the heptyl group may introduce steric hindrance or an unfavorable conformation, thereby reducing the efficiency of the ligand-receptor interaction. researchgate.net The compound UR-144, which features a pentyl chain, is a potent synthetic cannabinoid that preferentially binds to the CB2 receptor. caymanchem.com An analog with a heptyl chain, known as UR-144 N-heptyl analog, has been synthesized for research purposes, differing from UR-144 by the addition of two carbons to the alkyl chain. caymanchem.com While the specific binding affinities for the heptyl analog are not extensively characterized in publicly available literature, the general SAR principles suggest its affinity would likely be lower than that of UR-144. researchgate.netcaymanchem.com

CompoundN-Alkyl Chain LengthImpact on Receptor Binding
N-Methyl Analog1 CarbonReduced Affinity
N-Propyl Analog3 CarbonsSufficient for high affinity binding. researchgate.net
N-Pentyl Analog (e.g., UR-144)5 CarbonsOptimal binding to both CB1 and CB2 receptors. researchgate.neteuropa.eu
N-Hexyl Analog6 CarbonsSufficient for high affinity binding. researchgate.net
N-Heptyl Analog7 CarbonsDramatic decrease in binding at both CB1 and CB2 receptors. researchgate.netresearchgate.net

Role of the Cyclopropyl (B3062369) Moiety in Receptor Recognition and Activation

The introduction of a cyclopropyl group in some series of cannabinoid receptor ligands has been shown to have a modest effect on lowering CB2 receptor affinity in certain scaffolds, while in others, it can lead to good or even improved CB2 receptor affinity compared to parent compounds without this feature. uniss.it UR-144, containing this tetramethylcyclopropyl group, acts as a full agonist at both CB1 and CB2 receptors, although it displays higher affinity for the CB2 receptor. wikipedia.orgnih.gov This suggests that the specific geometry and electronic properties of the tetramethylcyclopropyl group contribute favorably to the interactions required for receptor activation. The rigidity of the cyclopropyl ring may help to lock the ligand into a bioactive conformation, facilitating effective binding and subsequent G-protein coupling.

Comparative Analysis of Indole vs. Indazole Core Modifications

A common modification in synthetic cannabinoids involves replacing the indole core with an indazole ring system. This seemingly minor change can have profound effects on the pharmacological properties of the compound.

Numerous studies have consistently shown that, in general, indazole-based synthetic cannabinoids exhibit higher affinity and potency at the CB1 receptor compared to their direct indole analogues. nih.govresearchgate.netdrugz.fr For instance, the indazole analog of a given compound often displays subnanomolar affinity for both CB receptor subtypes, indicating the superiority of the indazole core in many cases. nih.gov This trend holds true across various substituent patterns on other parts of the molecule. nih.govfrontiersin.org The replacement of the indole with an indazole core has been found to be a key factor in conferring superagonism in some compounds. biorxiv.org

This enhanced activity is attributed to the different electronic distribution and hydrogen bonding capabilities of the indazole ring compared to the indole ring. The nitrogen atom's position within the bicyclic system alters the molecule's interaction with key amino acid residues in the receptor's binding site. frontiersin.org While indole-containing compounds like Heptyl-UR-144 are potent, their indazole counterparts are often found to be even more potent. nih.gov

Core StructureGeneral Impact on Receptor Affinity/Potency
IndoleGenerally potent, but often less so than indazole counterparts. nih.govdrugz.fr
IndazoleOften leads to higher affinity and potency at cannabinoid receptors. nih.govfrontiersin.org
7-AzaindoleTypically exhibits reduced affinity compared to indole and indazole cores. frontiersin.org

Computational Approaches to Predict SAR: Ligand Docking and Molecular Dynamics Simulations

To better understand the complex interplay between a ligand's structure and its receptor interaction, computational methods such as ligand docking and molecular dynamics (MD) simulations are increasingly employed. nih.govnih.gov These techniques provide valuable insights into the binding modes of synthetic cannabinoids like this compound at the atomic level.

Ligand docking studies predict the preferred orientation of a ligand within the receptor's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govnih.gov For indole-based cannabinoids, docking studies have suggested that their CB1 receptor affinities are consistent with aromatic stacking interactions within a specific microdomain of the receptor. nih.govcapes.gov.br

Molecular dynamics simulations build upon these static docking poses by simulating the movement of the ligand and receptor over time, providing a more dynamic and realistic picture of the binding process. nih.govacs.org These simulations can help refine binding poses, predict the stability of the ligand-receptor complex, and elucidate the conformational changes the receptor undergoes upon ligand binding, which are crucial for its activation. nottingham.ac.ukelifesciences.org Such computational models have been used to design new cannabimimetic indoles and to rationalize the observed SAR, including the effects of N-alkyl chain length. researchgate.net The correlation between experimental binding data and computational predictions helps to validate and refine these models, making them powerful tools for the future design of novel cannabinoid receptor ligands. nih.gov

In Vitro Metabolic Pathways and Biotransformation Studies of Heptyl Ur 144

Phase I Metabolic Transformations Using Hepatic Microsomal Systems

Initial biotransformation of Heptyl-UR-144, like its well-studied pentyl analog UR-144, occurs predominantly through Phase I reactions. These processes, studied extensively using human liver microsomes (HLM), introduce or expose functional groups on the parent molecule, preparing it for subsequent metabolic stages. nih.govnih.govoup.com The primary Phase I transformations include hydroxylation, N-dealkylation, and oxidative cleavage leading to carbonylation and carboxylation. oup.comoup.comresearchgate.net

Hydroxylation Metabolites and Positional Isomer Identification

Hydroxylation represents a major metabolic route for this compound. Studies on the closely related UR-144 show that mono-hydroxylation is a dominant initial step, with di-hydroxylation also occurring. nih.govoup.comoup.com These reactions add hydroxyl (-OH) groups to various positions on the molecule, creating a range of positional isomers.

The primary sites for hydroxylation are the N-alkyl (heptyl) chain and the indole (B1671886) ring structure. oup.com Research on UR-144 indicates that hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions of the N-pentyl chain, specifically the 4-OH and 5-OH positions, are major pathways. oup.com By analogy, for this compound, hydroxylation is expected to occur along its seven-carbon chain. Evidence suggests that hydroxylation of the heptyl moiety is more favorable compared to hydroxylation of the indole ring. oup.com

The table below summarizes the expected hydroxylation metabolites based on studies of related compounds.

Metabolite Type Position of Hydroxylation Supporting Evidence from UR-144 Studies
MonohydroxylatedN-heptyl chain (various positions)Hydroxylation on the N-pentyl chain is a primary pathway. oup.comoup.com
Indole RingIndole hydroxylation is a documented but less preferred pathway. oup.com
DihydroxylatedCombination of positions on the heptyl chain and/or indole ringDihydroxylated metabolites have been identified for UR-144. oup.comoup.com

N-Dealkylation Products

N-dealkylation involves the removal of the N-heptyl group from the indole nitrogen. This metabolic process has been identified for UR-144 and other synthetic cannabinoids. nih.govoup.comoup.com This reaction results in a core indole structure which can then undergo further modifications. Often, N-dealkylation is observed in combination with other metabolic reactions, such as hydroxylation on the remaining molecular scaffold. oup.comoup.com The detection of these N-dealkylated metabolites can sometimes be challenging due to analytical factors like matrix effects in biological samples. oup.com

Oxidative Cleavage and Carbonylation Pathways

Following initial hydroxylation of the N-heptyl chain, further oxidation can occur. This leads to the formation of metabolites with carbonyl groups (ketones) and carboxylic acids. oup.comoup.com For the pentyl analog UR-144, the 4-OH and 5-OH metabolites are known to be further metabolized to UR-144 pentanoic acid. oup.com This indicates a pathway of alcohol dehydrogenation to a ketone, followed by oxidative cleavage to form a terminal carboxylic acid. This pentanoic acid metabolite is a significant urinary marker for UR-144 intake. oup.com A similar pathway is anticipated for this compound, resulting in heptanoic acid derivatives.

Phase II Metabolic Conjugation Pathways (e.g., Glucuronidation) in Hepatic Cell Lines

Phase I metabolites, which are more polar than the parent compound, undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. oup.comuoa.gr The most prominent Phase II pathway for hydroxylated metabolites of UR-144 and related compounds is glucuronidation. oup.comecddrepository.org In this process, UDP-glucuronosyltransferase enzymes attach a glucuronic acid moiety to the hydroxyl groups of the Phase I metabolites. Studies have confirmed that UR-144 is extensively metabolized and predominantly excreted in urine as glucuronide conjugates. ecddrepository.org The UR-144 N-(5-hydroxypentyl) β-D-glucuronide is a specifically identified conjugate. thermofisher.com

Phase II Reaction Enzyme Family Substrate (Phase I Metabolite) Resulting Product
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated this compound metabolitesThis compound-hydroxy-glucuronide

Enzyme Kinetics and Cytochrome P450 (CYP) Isozyme Involvement

The Phase I metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govecddrepository.org Understanding which specific CYP isozymes are responsible for its metabolism is crucial for predicting potential drug-drug interactions.

Identification of Key CYP Enzymes (e.g., CYP3A4, CYP1A2)

Research using human liver microsomes and a panel of recombinant CYP enzymes has identified the key players in the metabolism of UR-144. nih.govecddrepository.orgresearchgate.net These studies reveal that:

CYP3A4 is the major contributor to the metabolism of UR-144, extensively metabolizing the compound at the tetramethylcyclopropyl moiety. nih.govecddrepository.orgresearchgate.net

CYP1A2 also contributes to the metabolism, but its role is considered minor compared to CYP3A4. nih.govecddrepository.orgresearchgate.net

Incubations with recombinant enzymes showed some activity from CYP2C19 . nih.govresearchgate.net

This strong dependence on CYP3A4 suggests that the metabolism of this compound can be significantly affected by other substances that induce or inhibit this enzyme. researchgate.net

CYP Isozyme Role in this compound Metabolism Level of Contribution
CYP3A4 Primary enzyme responsible for metabolism, particularly at the tetramethylcyclopropyl group. nih.govecddrepository.orgresearchgate.netMajor
CYP1A2 Contributes to overall metabolism. nih.govecddrepository.orgresearchgate.netMinor
CYP2C19 Shows metabolic activity in recombinant enzyme studies. nih.govresearchgate.netMinor
Other CYPs (2B6, 2C8, 2C9, 2C18, 2D6, 2E1) Investigated but not found to be significant contributors in HLM. nih.govecddrepository.orgNegligible

Table of Compound Names

Name Chemical Name
This compound(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
UR-144(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
XLR-111-(5-fluoropentyl)-1H-indol-3-ylmethanone
UR-144 pentanoic acid5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1H-indol-1-yl]pentanoic acid
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
AM-22011-(5-fluoropentyl)-1H-indol-3-ylmethanone

Inhibition and Induction Studies of Metabolizing Enzymes

In vitro studies using human liver microsomes (HLMs) and a panel of recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying the key players in this compound's metabolism. Research has shown that this compound is extensively metabolized by CYP3A4, particularly at the tetramethylcyclopropyl (TMCP) moiety. nih.gov There are also minor contributions from CYP1A2. nih.govnih.govecddrepository.org

The significant role of CYP3A4 suggests a high potential for drug-drug interactions. nih.govnih.gov Co-administration of substances that are inhibitors or inducers of CYP3A4 could alter the metabolism of this compound, potentially affecting its clearance and pharmacological effects. nih.govnih.govgpnotebook.com Inhibition studies in HLMs confirmed that blocking CYP3A4 activity significantly reduces the metabolism of this compound, while inhibiting other CYPs has a less pronounced effect. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in this compound Metabolism

Enzyme Role in Metabolism Research Model
CYP3A4 Major contributor, acts on the tetramethylcyclopropyl moiety Recombinant CYP enzymes, Human Liver Microsomes (HLMs)
CYP1A2 Minor contributor Recombinant CYP enzymes, Human Liver Microsomes (HLMs)

| CYP2C19 | Showed some activity | Recombinant CYP enzymes |

This table summarizes the key enzymes identified in the in vitro metabolism of this compound. Data is derived from studies using recombinant enzymes and human liver microsomes. nih.gov

Metabolite Identification and Structural Elucidation in In Vitro Systems

The biotransformation of this compound leads to a variety of metabolites. In vitro systems, such as human hepatocytes and human liver microsomes, have been essential for identifying these metabolic products. nih.govljmu.ac.uknih.gov The primary metabolic reactions observed are phase I transformations, including hydroxylation and carboxylation. nih.govdiva-portal.org

Studies have identified several key metabolites:

Monohydroxylated metabolites: These are among the most abundant metabolites found in both in vitro and in vivo samples. nih.govljmu.ac.uk Hydroxylation can occur on the N-alkyl (heptyl) chain, the indole ring, or the tetramethylcyclopropyl group. ljmu.ac.uk Specifically, the N-(4-hydroxypentyl) metabolite has been identified as an expected phase I metabolite. caymanchem.com

Carboxylated metabolites: Further oxidation of hydroxylated metabolites can lead to the formation of carboxylic acids. nih.govresearchgate.net

Defluorinated metabolites: In cases where the parent compound is a fluorinated analog like XLR-11, defluorination can occur, leading to the formation of this compound (as UR-144) and its subsequent metabolites. nih.govfrontiersin.org For instance, UR-144 pentanoic acid is a major metabolite identified from XLR-11 incubation with human hepatocytes. nih.gov

The structural elucidation of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). ljmu.ac.ukactamedica.org These methods allow for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. ljmu.ac.ukresearchgate.net

Table 2: Major In Vitro Metabolites of this compound and Related Analogs

Parent Compound In Vitro System Major Metabolites Identified Metabolic Pathway
XLR-11 Human Hepatocytes 2'-carboxy-XLR-11, UR-144 pentanoic acid, 5-hydroxy-UR-144 Oxidative defluorination, Carboxylation, Hydroxylation
UR-144 Human Liver Microsomes Monohydroxylated metabolites Hydroxylation

| XLR-11 | Human Liver Microsomes | Hydroxypentyl metabolites | Hydroxylation |

This table presents key metabolites identified in in vitro studies of this compound (UR-144) and its fluorinated analog, XLR-11, highlighting the common metabolic pathways. nih.govhanyang.ac.kr

Analytical Methodologies for Detection and Quantification of Heptyl Ur 144 and Its Metabolites in Non Clinical Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the gold standard for the definitive identification and quantification of Heptyl-UR-144 and its metabolites. These techniques offer high resolution and sensitivity, allowing for the separation of complex mixtures and the precise measurement of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound. nih.gov Method development often involves optimizing parameters such as the type of capillary column, temperature programming, and ionization mode to achieve optimal separation and detection. nih.gov For instance, an ultra-inert Intuvo GC column (HP-5MS UI, 30 m × 250 µm i.d., film thickness 0.25 µm) with electron-impact (EI) mass spectra recorded in total ion monitoring mode (scan range 40–550 m/z) has been successfully employed. nih.govmdpi.com

Sample preparation for GC-MS analysis is a critical step. In non-clinical matrices like urine, this often includes an initial hydrolysis step with β-glucuronidase to cleave conjugated metabolites, followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes. nih.govmdpi.comscholars.direct Derivatization, for example with pentafluoropropionyl (TFAA), may be used to improve the volatility and chromatographic behavior of the analytes. scholars.direct

Validation of GC-MS methods is crucial to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and extraction efficiency. scholars.directnih.gov For example, one validated method demonstrated linearity between 10 and 1000 ng/mL with a determination coefficient (r²) higher than 0.999, an LOD of 5 ng/mL, and an LOQ of 10 ng/mL. nih.gov Another study reported LODs of 0.5–1.0 mg/l with linearity up to 100 mg/l for the analysis of synthetic cannabinoids in powdered leaves. nih.gov

It is important to note that thermal degradation of some synthetic cannabinoids can occur during GC-MS analysis. nih.gov For this compound, studies have shown that a major pyrolysis product can be formed, which also needs to be considered during analysis. nih.govnih.govoup.com

Table 1: GC-MS Method Parameters for this compound Analysis

Parameter Details
Instrumentation Gas chromatograph coupled to a mass spectrometer (GC-MS)
Column e.g., Ultra-Inert Intuvo GC column (HP-5MS UI, 30 m × 250 µm i.d., 0.25 µm film thickness) nih.govmdpi.com
Ionization Mode Electron-impact (EI) nih.govmdpi.com
Scan Mode Total ion monitoring (scan range e.g., 40-550 m/z) nih.govmdpi.com
Sample Preparation Hydrolysis (e.g., β-glucuronidase), Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) nih.govmdpi.comscholars.direct
Derivatization May be required to improve volatility (e.g., TFAA) scholars.direct

| Validation | Linearity, LOD, LOQ, accuracy, precision, extraction efficiency scholars.directnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique, making it particularly suitable for the trace analysis of this compound and its metabolites. nih.govoup.com This method offers the advantage of analyzing thermally labile and less volatile compounds without the need for derivatization.

LC-MS/MS methods typically utilize a reversed-phase column for separation. For instance, a Zorbax Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm) has been used with a gradient elution of mobile phases such as ammonium (B1175870) formate (B1220265) buffer and acetonitrile. oup.com The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Sample preparation for LC-MS/MS is similar to that for GC-MS, often involving enzymatic hydrolysis followed by LLE or SPE. nih.govoup.com The validation of LC-MS/MS methods includes assessing parameters such as linearity, LOD, LOQ, matrix effects, and recovery. nih.gov Studies have demonstrated the successful application of LC-MS/MS for the detection of mono-hydroxylated metabolites of UR-144 in urine samples. nih.govoup.com One study reported a blood concentration of UR-144 at 6.1 ng/mL, showcasing the method's sensitivity. nih.gov

Table 2: LC-MS/MS Method Parameters for this compound Trace Analysis

Parameter Details
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) nih.govoup.com
Column e.g., Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 μm) oup.com
Mobile Phase Gradient elution with buffered aqueous and organic phases (e.g., ammonium formate and acetonitrile) oup.com
Ionization Mode Positive electrospray ionization (ESI) oup.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Enzymatic hydrolysis, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) nih.govoup.com

| Key Advantage | High sensitivity and specificity for trace-level detection without derivatization. nih.govoup.com |

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-high performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of HRMS, providing a powerful tool for the analysis of this compound. mdpi.comnih.govmdpi.com This technique allows for the confident identification of analytes based on their accurate mass and retention time. mdpi.com

A typical UHPLC-HRMS method might employ a column such as an Accucore™ Phenyl Hexyl (100 × 2.1 mm, 2.6 μm) or a Kinetex 2.6 u Biphenyl 100A (100 × 2.1 mm, 2.6 μm) with a gradient mobile phase consisting of ammonium formate in water and an organic modifier like methanol/acetonitrile. nih.govmdpi.commdpi.com Full-scan data-dependent MS2 (ddMS2) mode is often used for substance identification over a wide mass range (e.g., 100–1000 m/z). nih.govmdpi.commdpi.com

UHPLC-HRMS has been successfully used for the screening of this compound and its metabolites in various non-clinical matrices, including oral fluid and urine. nih.govmdpi.comnih.govmdpi.com The method has been validated for linearity, with determination coefficients (R²) typically ≥ 0.991. mdpi.com The limits of quantification (LOQ) are generally low, for instance, in the range of 0.07–0.25 ng/mL for UHPLC-HRMS analysis of oral fluid. mdpi.com This high sensitivity allows for the detection of even trace amounts of metabolites. nih.govmdpi.com

Immunoassays for Screening Applications in Research Settings

Immunoassays offer a rapid and cost-effective method for the preliminary screening of a large number of samples for the presence of this compound and its metabolites. These assays are based on the principle of antigen-antibody recognition.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Cross-Reactivity Evaluation

Enzyme-Linked Immunosorbent Assay (ELISA) kits have been developed for the detection of this compound and its metabolites in urine. nih.govoup.comoup.com These assays are typically designed to target a common metabolite, such as the UR-144 N-pentanoic acid metabolite, which can also detect the use of related compounds like XLR-11 that metabolize to the same product. nih.govoup.comneogen.com

The principle of these ELISA kits is based on competitive binding, where the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites on a microtiter plate. randoxtoxicology.comark-tdm.com The result is a color change that is inversely proportional to the concentration of the drug in the sample. randoxtoxicology.com

A crucial aspect of ELISA development is the evaluation of cross-reactivity. The assay should have high specificity for the target analytes with minimal cross-reactivity to other structurally related or unrelated compounds. For instance, some ELISAs for UR-144 show significant cross-reactivity with its hydroxylated metabolites but low cross-reactivity with the parent compound. nih.gov Validation studies have demonstrated high accuracy, sensitivity, and specificity for these assays at defined cutoff concentrations. nih.gov For example, one assay with a cutoff of 5 ng/mL for the pentanoic acid metabolite of UR-144 showed 100% accuracy, sensitivity, and specificity when compared to LC-MS/MS results. nih.govoup.com

Table 3: Characteristics of ELISA for this compound Screening

Feature Description
Principle Competitive Enzyme-Linked Immunosorbent Assay oup.comrandoxtoxicology.com
Target Analyte Typically a major metabolite, e.g., UR-144 N-pentanoic acid nih.govoup.comneogen.com
Sample Matrix Primarily urine, but can be adapted for other matrices like blood and oral fluid oup.comneogen.com
Cutoff Concentration e.g., 5 ng/mL or 10 ng/mL nih.govark-tdm.com
Cross-Reactivity High for key metabolites, low for parent compound and other synthetic cannabinoids nih.govneogen.com

| Validation | High accuracy, sensitivity, and specificity demonstrated in studies nih.govoup.com |

Advanced Spectroscopic Techniques for Direct Detection in Seized Materials

For the direct analysis of seized materials, which are often powders or herbal mixtures, advanced spectroscopic techniques can provide rapid and non-destructive identification of this compound. unodc.orgunodc.org These methods are valuable for field testing and initial screening in forensic laboratories.

While specific studies focusing solely on advanced spectroscopic techniques for this compound are not extensively detailed in the provided context, general recommendations for the analysis of synthetic cannabinoids in seized materials include techniques like infrared spectroscopy (ATR-IR and FTIR) and ambient ionization mass spectrometry. unodc.org These methods can provide characteristic spectral fingerprints for the identification of the pure compound. unodc.org Gas chromatography with flame ionization detection (GC-FID) can also be used for both qualitative and quantitative analysis of seized materials, although it lacks the specificity of mass spectrometric detection. unodc.org The pure compound is typically a fine crystalline powder, soluble in non-polar or medium-polarity organic solvents. unodc.orgunodc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
UR-144
XLR-11
JWH-018
JWH-073
JWH-122
JWH-210
JWH-250
AM-2201
CP 47,497
5F-ADB
5F-AKB48
AM-694
RCS-4
APINACA
5F-MDMB-PINACA
ADB-FUBINACA
FUB-AMB
CUMYL-4CN-BINACA
ADB-CHMINACA
AB-FUBINACA
5F-AMB-PINACA
5F-MDMB-PICA
4F-MDMB-BINACA
THJ-018
THJ-2201
QUPIC
AB-CHMINACA
AB-001
AM-1248
APICA
STS-135
anandamide (AEA)
methanandamide (AM-356)
Rimonabant
MAM-2201
JWH-019
JWH-081
JWH-398
5-fluoro PB22
BZP (1-Benzylpiperazine)
TFMPP (1-(3-trifluoromethylphenyl) piperazine)
α-PHP (Alpha-pyrrolidinohexanophenone)
cocaine-d3
9(R)-HHC
9(S)-HHC
11-nor-9(R)-HHC
8(R)OH-9(R) HHC
11-nor-9(S)-COOH HHC
8(S)OH-9(S) HHC
6-Monoacetylmorphine
morphine
codeine
methadone
alprazolam
nordiazepam
flurazepam
benzoylecgonine
xylazine
Δ⁹-tetrahydrocannabinol (THC)
tryptophan
CP-55,940
WIN-55,212-2
UR-144-pyr
UR-144 N-(heptyl) analog
XLR-11 Degradant
UR-144 Degradant
XLR-11 N-(4-hydroxypentyl) metabolite
UR-144 N-pentanoic acid
A-796260
UR-144 N-(5-hydroxypentyl) metabolite
(±)-UR-144 N-(4-hydroxypentyl) metabolite
UR-144 N-(2-hydroxypentyl) metabolite
XLR11 N-(4-pentenyl) analog
JWH-122 N-(4-hydroxypentyl)
JWH-122 N-(5-hydroxypentyl)
JWH-210 N-(4-hydroxypentyl)
JWH-210 N-(5-hydroxypentyl)
UR-144 N-(4-hydroxypentyl)
UR-144 N-(5-hydroxypentyl)
JWH-073 N-butanoic acid
JWH-018 N-pentanoic acid
JWH-073 N-(3-hydroxybutyl)
JWH-073 N-(4-hydroxybutyl)
JWH-018 N-(4-hydroxypentyl)
JWH-018 N-(5-hydroxypentyl)
UR-144-5-OH
UR-144-4-OH
XLR-11-4-OH
UR-144 pentanoic acid metabolite
JWH-018 5-OH-pentyl
JWH-122 5-OH-pentyl
JWH-073 metabolites
UR-144 metabolites
MAM-2201 metabolites
JWH-122 metabolites
JWH-018 metabolites
JWH-073 metabolites
AM-2201 metabolites
JWH-019 metabolites
JWH-081 metabolites
JWH-210 metabolites
JWH-250 metabolites
JWH-398 metabolites
RCS-4 metabolites
UR-144 pyrolysis product
dihydroxylated metabolite of UR-144
mono-, dihydroxylated and carboxylated metabolites of its pyrolysis product
mono-hydroxylated metabolites of UR-144
di-hydroxylated metabolites
mono-hydroxylation with formation of the carbonyl group on the N-alkyl chain
carboxylation
N-dealkylation with mono-hydroxylation
hydrated derivative of the UR-144 pyrolysis product
mono-hydroxylated/with hydration metabolites of the UR-144 pyrolysis product

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a sampling technique that facilitates the direct analysis of liquid and solid samples with minimal to no preparation. This method operates on the principle of total internal reflection, where an infrared beam is directed into a crystal with a high refractive index. This creates an evanescent wave that extends beyond the crystal's surface and penetrates a short distance into the sample held in contact with it. The sample absorbs energy at specific frequencies, and the resulting attenuated infrared beam is reflected back to the detector, generating a characteristic infrared spectrum of the substance.

In the context of forensic analysis of seized materials, ATR-FTIR can be a valuable tool for identifying this compound. While the direct analysis of complex herbal mixtures containing synthetic cannabinoids can be challenging due to interference from the plant matrix and the low concentration of the active compound, a simple extraction step can overcome this limitation. The synthetic cannabinoid can be extracted from the herbal material using a suitable organic solvent. The resulting extract can then be evaporated directly onto the ATR diamond cell, yielding a high-quality IR spectrum for identification.

The analysis provides a chemical "fingerprint" of the molecule, with specific absorption peaks corresponding to its functional groups. For this compound, characteristic peaks would include those associated with the carbonyl (C=O) stretching of the ketone, C-N stretching of the indole (B1671886) group, and various C-H bending and stretching vibrations of the alkyl chain and tetramethylcyclopropyl group. The spectra are typically collected in the mid-infrared range of 4000–400 cm⁻¹. This rapid and non-destructive technique is particularly useful for the preliminary screening of bulk powders or extracted residues in forensic laboratories.

Thermal Degradation and Pyrolysis Product Analysis of Heptyl Ur 144

Characterization of Major Pyrolysis Products via Advanced Analytical Techniques

The analysis of products containing UR-144, the pentyl analog of Heptyl-UR-144, after pyrolysis has consistently identified a major degradation product resulting from the thermal rearrangement of the tetramethylcyclopropyl group. Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have been instrumental in the characterization of these products.

Studies involving the analysis of herbal blends and powder residues containing UR-144 have detected both the parent compound and its primary pyrolysis product. This degradation product has been identified as 1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one. The formation of this compound is a direct result of the thermal instability of the cyclopropane (B1198618) ring. In addition to this major product, two other minor compounds, 1-(1-pentyl-1H-indol-3-yl)ethanone and 1-(1-pentyl-1H-indol-3-yl)propan-1-one, have also been detected following pyrolysis of materials containing UR-144.

The identification of these pyrolysis products is not only confirmed through the analysis of seized materials but also through controlled laboratory experiments involving the separate pyrolysis of UR-144. The consistency of these findings across different sample types and experimental conditions solidifies the characterization of the major and minor thermal degradation products.

Table 1: Major and Minor Pyrolysis Products of UR-144 Identified by GC-MS

Compound Name Structure Type
1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one Ring-opened isomer Major
1-(1-pentyl-1H-indol-3-yl)ethanone Minor
1-(1-pentyl-1H-indol-3-yl)propan-1-one Minor

Elucidation of Thermal Rearrangement and Degradation Pathways (e.g., cyclopropyl (B3062369) ring opening)

The primary thermal degradation pathway for UR-144, and by extension this compound, involves the opening of the sterically strained tetramethylcyclopropyl ring. This chemical moiety is known to be thermally unstable. The degradation is a thermal isomerization process where the cyclopropane ring is broken, leading to the formation of an isobutylene (B52900) group. This transformation results in the major pyrolysis product, 1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one.

This ring-opening reaction is a known transformation for cyclopropane derivatives, which are susceptible to thermal isomerization at elevated temperatures. For instance, cyclopropane itself isomerizes to propylene (B89431) at temperatures above 420°C. Given that the temperature at the tip of a burning cigarette can exceed 700°C, it is highly probable that the tetramethylcyclopropyl moiety in this compound undergoes this transformation when smoked.

The presence of air during the heating process can also influence the degradation pathways. However, the facile cyclopropane ring fusion and subsequent opening appear to be the dominant thermal rearrangement, observable even under the anaerobic conditions of a GC injector port. In addition to the primary ring-opening, hydration of the cyclopropane in UR-144 or the trimethylbutene moiety in its degradation product can lead to a group of interconvertible compounds, further diversifying the chemical profile of the pyrolyzed substance.

Comparative Analysis of Pyrolysis Products with Structurally Related Analogs

A comparative analysis of the pyrolysis products of UR-144 with its structurally related analog, XLR-11, provides further insight into the thermal degradation of tetramethylcyclopropyl-containing synthetic cannabinoids. XLR-11 is the 5-fluoropentyl analog of UR-144 and shares the same tetramethylcyclopropyl ketone moiety.

Similar to UR-144, XLR-11 is susceptible to thermally induced ring-opening reactions. nih.gov The main pyrolysis product of XLR-11 has been identified as 1-(1-(5-fluoropentyl)-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one. nih.gov This demonstrates that the degradation pathway is primarily dictated by the tetramethylcyclopropyl group and is not significantly altered by the substitution of a fluorine atom on the N-alkyl chain.

This comparative analysis highlights a predictable pattern of thermal degradation for synthetic cannabinoids possessing a ketone-linked tetramethylcyclopropyl ring. The primary pyrolysis product is consistently the corresponding ring-opened isomer. This predictability is crucial for forensic and toxicological analysis, as it allows for the proactive identification of potential degradation products of new analogs, like this compound, that share this structural feature.

Table 2: Comparison of Major Pyrolysis Products of UR-144 and XLR-11

Parent Compound N-Alkyl Chain Major Pyrolysis Product
UR-144 Pentyl 1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one
XLR-11 5-Fluoropentyl 1-(1-(5-fluoropentyl)-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one

Implications for Stability and Chemical Transformations under Elevated Temperatures

The thermal lability of the tetramethylcyclopropyl group in this compound has significant implications for its stability and the chemical transformations it undergoes at elevated temperatures. The research clearly indicates that this compound is not a stable compound under conditions typical of smoking. nih.gov The parent compound is likely to be substantially converted to its ring-opened degradant upon combustion. nih.gov

This thermal instability means that individuals using this compound via smoking are exposed not only to the parent compound but also to a significant amount of its pyrolysis products. The formation of these degradants is not merely an analytical artifact observed in a laboratory setting; it is a chemical reality of the combustion process. nih.gov Therefore, a comprehensive understanding of the pharmacological and toxicological profiles of these thermal degradation products is essential for assessing the full spectrum of effects associated with the use of this compound. The facile nature of this thermal rearrangement underscores the importance of considering pyrolysis products in forensic investigations and clinical toxicology.

Comparative Chemical and Pharmacological Profiles of Heptyl Ur 144 Within Synthetic Cannabinoid Subclasses

Structural Homologies and Differences with UR-144 and Other Indole-Tetramethylcyclopropyl Analogs

Heptyl-UR-144 is a member of the indole-tetramethylcyclopropyl ketone subclass of synthetic cannabinoids. Its core structure is defined by an indole (B1671886) ring linked to a tetramethylcyclopropyl ketone moiety at the 3-position. The defining characteristic of this compound is the N-heptyl group, a seven-carbon alkyl chain, attached to the nitrogen atom of the indole ring. caymanchem.comunodc.org

The primary structural homolog of this compound is UR-144. The only difference between these two molecules is the length of the N-alkyl chain; UR-144 possesses a five-carbon (pentyl) chain, whereas this compound has a seven-carbon (heptyl) chain. caymanchem.comglpbio.com This class of compounds is also chemically related to other synthetic cannabinoids that share the tetramethylcyclopropyl ketone feature but differ in the substitution at the indole nitrogen. wikipedia.org

Key structural analogs include:

XLR-11 : This compound is the N-(5-fluoropentyl) analog of UR-144. Structurally, it is identical to UR-144, except for a fluorine atom replacing a hydrogen atom on the terminal carbon of the pentyl chain.

A-796,260 : This analog replaces the N-alkyl chain of UR-144 with a 1-(2-morpholinoethyl) group, introducing a heterocyclic ring system to the side chain. wikipedia.org

These structural modifications, particularly at the N1 position of the indole core, are critical in determining the compound's interaction with cannabinoid receptors.

Table 1: Structural Comparison of this compound and Related Analogs

CompoundCore StructureLinkerLinked GroupN1-Indole Substitution
This compoundIndoleCarbonylTetramethylcyclopropylHeptyl Chain
UR-144IndoleCarbonylTetramethylcyclopropylPentyl Chain
XLR-11IndoleCarbonylTetramethylcyclopropyl5-Fluoropentyl Chain
A-796,260IndoleCarbonylTetramethylcyclopropyl2-Morpholinoethyl Group

Comparative In Vitro Receptor Binding and Efficacy Profiles with Related SCRAs (e.g., XLR-11, A-796,260)

The pharmacological profile of a synthetic cannabinoid is defined by its binding affinity (Kᵢ) and functional activity (efficacy, EC₅₀) at the two main cannabinoid receptors, CB1 and CB2. While this compound is structurally defined, its specific biological activities have not been extensively characterized in published scientific literature. caymanchem.comglpbio.com However, a comparative analysis can be drawn from the well-documented profiles of its close analogs, UR-144, XLR-11, and A-796,260.

UR-144 demonstrates high affinity and potent agonism for the CB2 receptor, with a Kᵢ value of 1.8 nM. wikipedia.org It is significantly more selective for the CB2 receptor, showing an 83-fold lower affinity for the CB1 receptor (Kᵢ = 150 nM). wikipedia.org Its efficacy, measured by EC₅₀ values, is 72 nM at human CB2 receptors and 421 nM at human CB1 receptors, confirming its preference for the CB2 receptor. wikipedia.org

XLR-11 , the fluorinated version of UR-144, shows increased potency, particularly at the CB1 receptor. acs.org Studies have shown it to have high affinity for both CB1 (Kᵢ ≈ 24 nM) and CB2 (Kᵢ ≈ 2.1 nM) receptors. acs.org It functions as a full agonist at both receptors, with EC₅₀ values of 98 nM (CB1) and 83 nM (CB2) in some functional assays. marshall.edu The terminal fluorination of the pentyl chain is a common modification known to enhance CB1 receptor potency. acs.org

A-796,260 was developed as a selective CB2 receptor agonist. nih.gov It exhibits high affinity and efficacy at human and rat CB2 receptors while having significantly lower affinity for the CB1 subtype. nih.gov

The N-alkyl chain length is a known determinant of receptor affinity in cannabimimetic indoles, with a five-carbon chain often being optimal for high affinity at both CB1 and CB2 receptors. nih.gov The extension of the chain to a heptyl group, as seen in this compound, can lead to a decrease in binding affinity at both receptors.

Table 2: Comparative In Vitro Pharmacology of this compound Analogs

CompoundCB1 Binding Affinity (Kᵢ, nM)CB2 Binding Affinity (Kᵢ, nM)CB1 Functional Efficacy (EC₅₀, nM)CB2 Functional Efficacy (EC₅₀, nM)
This compoundNot Characterized caymanchem.comglpbio.comNot Characterized caymanchem.comglpbio.comNot Characterized caymanchem.comglpbio.comNot Characterized caymanchem.comglpbio.com
UR-144150 wikipedia.org1.8 wikipedia.org421 wikipedia.org72 wikipedia.org
XLR-11~24 acs.org~2.1 acs.org~98 marshall.edu~83 marshall.edu
A-796,260>10,000 nih.gov13.0 nih.gov>10,000 nih.gov25.0 nih.gov

Differentiation from Natural Cannabinoids through Chemical Analysis

This compound and other synthetic cannabinoids are chemically distinct from natural cannabinoids like Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This distinction is based on their fundamental molecular scaffolds. Natural cannabinoids are characterized by a dibenzopyran core structure. In contrast, this compound is built upon an indole core, a feature it shares with many other synthetic cannabinoid classes, but is further distinguished by its tetramethylcyclopropyl ketone group.

Forensic and analytical laboratories employ several techniques to differentiate synthetic from natural cannabinoids:

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique for identification. When analyzed, molecules fragment in a predictable manner, creating a unique mass spectrum or "fingerprint." The mass spectrum of this compound, characterized by its indole and tetramethylcyclopropyl fragments, is fundamentally different from the spectrum of THC. researchgate.net The thermal instability of the cyclopropyl (B3062369) ring can also lead to characteristic degradation products during GC-MS analysis, further aiding in identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is particularly useful for analyzing metabolites in biological samples and can identify parent compounds and their byproducts with high sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For novel compounds or for unambiguous structural confirmation, NMR provides detailed information about the molecular structure, allowing for the precise placement of atoms and functional groups, which definitively distinguishes a synthetic structure like this compound from a natural cannabinoid.

Classification within Emerging Synthetic Cannabinoid Receptor Agonists

This compound is classified as a synthetic cannabinoid receptor agonist (SCRA). Within the ever-expanding universe of SCRAs, it belongs to the tetramethylcyclopropylindole subclass. unodc.org The classification of SCRAs is typically based on their core chemical structures. Historically, early SCRAs included classical cannabinoids (THC analogs) and non-classical cannabinoids (e.g., CP-47,497), followed by the widespread emergence of aminoalkylindoles (e.g., JWH-018). nih.gov

The tetramethylcyclopropylindoles, including UR-144 and its derivatives like this compound and XLR-11, represent a more recent structural generation. service.gov.ukresearchgate.net These compounds were followed by other classes such as indole and indazole carboxamides, quinolinyl esters, and others, each designed to circumvent existing legal controls and explore different structure-activity relationships. nih.gov The emergence of this compound as a derivative of UR-144 exemplifies a common trend in the evolution of new psychoactive substances, where the structure of a known compound is slightly modified, in this case by elongating the alkyl chain, to create a new, and often uncharacterized, substance. caymanchem.comglpbio.com

Future Directions in Heptyl Ur 144 Research

Exploration of Novel Synthetic Routes and Derivatization

Future research into Heptyl-UR-144 will likely focus on the development of more efficient and innovative synthetic methodologies. The current synthesis of UR-144, the parent compound of this compound, often involves the N-alkylation of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Derivatization of UR-144, such as the extension of the pentyl chain to a heptyl chain to create this compound, is a key area of interest. glpbio.com Further exploration of derivatization could involve modifications to the indole (B1671886) ring, the tetramethylcyclopropyl group, and the alkyl chain to investigate structure-activity relationships. For instance, substitutions on the indole ring have been shown to affect CB1 and CB2 receptor binding affinities and functional activity. researchgate.netacs.org The introduction of different functional groups could lead to the discovery of analogs with altered selectivity and potency for cannabinoid receptors.

Deeper Mechanistic Understanding of Receptor Interactions through Advanced Computational Models

Advanced computational models, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the intricate interactions between this compound and cannabinoid receptors at an atomic level. nih.govnih.gov These in silico methods can predict the binding affinity and orientation of the ligand within the receptor's binding pocket, providing insights that are challenging to obtain through experimental techniques alone. researchgate.netchemrxiv.org

Future computational studies are expected to focus on:

Refining Homology Models: Creating more accurate homology models of the CB1 and CB2 receptors will provide a better template for docking studies.

Extended Molecular Dynamics Simulations: Performing long-timescale MD simulations can reveal the dynamic nature of the ligand-receptor complex, including conformational changes and the stability of key interactions over time. frontiersin.orgmdpi.com

Binding Free Energy Calculations: Employing methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can provide a more quantitative prediction of binding affinities for this compound and its derivatives. nih.gov

These computational approaches will be instrumental in the rational design of novel ligands with tailored pharmacological profiles.

Comprehensive In Vitro Metabolic Mapping and Metabolite Synthesis for Reference Standards

A thorough understanding of the metabolic fate of this compound is crucial for both forensic and research applications. In vitro models, particularly human liver microsomes (HLM), have been instrumental in identifying the primary metabolic pathways of UR-144, which include hydroxylation and carboxylation of the N-pentyl chain. uts.edu.au It is anticipated that this compound undergoes similar metabolic transformations on its N-heptyl chain.

A significant challenge in metabolic studies is the availability of pure metabolite reference standards for analytical confirmation. A promising future direction is the utilization of microbial biotransformation, for example, using the fungus Cunninghamella elegans, to produce human-relevant metabolites in larger quantities than what is typically achievable through in vitro incubations. uts.edu.au This approach facilitates the isolation and structural elucidation of metabolites, which can then be synthesized to serve as certified reference materials.

In Vitro ModelTypical Metabolites Identified for UR-144
Human Liver Microsomes (HLM)Monohydroxylated and dihydroxylated metabolites on the pentyl chain, N-dealkylated metabolites.
Cunninghamella elegansDihydroxy metabolites, carboxy and hydroxy metabolites, hydroxy and ketone metabolites. uts.edu.au

Development of Enhanced Analytical Strategies for Forensic and Research Applications

The clandestine nature of synthetic cannabinoids and their rapid metabolism pose significant challenges for their detection in biological samples. mdpi.com Future research will focus on developing more sensitive and specific analytical methods for the identification and quantification of this compound and its metabolites.

Key areas for development include:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can aid in the identification of novel metabolites and distinguish between isomeric compounds.

Improved Sample Preparation: The development of more efficient extraction and clean-up procedures will enhance the recovery of analytes from complex matrices such as blood and urine.

Synthesis of Metabolite Standards: As mentioned previously, the availability of certified reference standards for major metabolites is critical for the validation of quantitative analytical methods. uts.edu.au

These advancements will be vital for forensic toxicologists in accurately identifying this compound consumption and for researchers studying its pharmacokinetics.

Investigating Chemical Stability and Degradation Mechanisms under Diverse Environmental Conditions

Understanding the chemical stability of this compound is essential for interpreting analytical results and assessing its environmental fate. A key area of investigation is its thermal degradation, as synthetic cannabinoids are often consumed via smoking. nih.govnih.gov Pyrolysis of UR-144 has been shown to produce a ring-opened isomer, which may have its own pharmacological activity. nih.gov

Future studies should also investigate the stability of this compound under various other conditions:

Hydrolytic Stability: Assessing its stability at different pH values is important for understanding its persistence in aqueous environments and biological fluids.

Photolytic Stability: Investigating its degradation upon exposure to light will provide insights into its environmental persistence. researchgate.net

Storage Stability: Determining its stability in biological samples under different storage conditions (e.g., temperature, presence of preservatives) is crucial for forensic and clinical laboratories to ensure the integrity of their results. mdpi.comnih.gov Studies on UR-144 have shown it to be relatively stable in frozen blood and urine samples over several weeks. mdpi.com

A comprehensive understanding of the degradation pathways of this compound will aid in the identification of its degradation products, which could serve as additional markers of its presence.

Q & A

Basic: What are the established protocols for synthesizing and characterizing Heptyl-UR-144 in academic research?

Methodological Answer:
Synthesis protocols typically involve stepwise alkylation and condensation reactions under inert conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For reproducibility, experimental sections must detail solvents, catalysts, reaction times, and purification methods. If the compound is novel, provide full spectral data; if reported previously, cite literature confirming identity and purity .

Basic: Which pharmacological assays are recommended for initial biological evaluation of this compound?

Methodological Answer:
Begin with in vitro binding affinity assays (e.g., radioligand displacement for cannabinoid receptors CB1/CB2) to establish target engagement. Follow with functional assays (e.g., cAMP accumulation or β-arrestin recruitment) to determine agonist/antagonist profiles. Use standardized cell lines (e.g., HEK293 expressing human receptors) and include positive/negative controls. Data should report IC₅₀/EC₅₀ values with confidence intervals and statistical methods (e.g., nonlinear regression) .

Advanced: How can researchers resolve contradictions in reported receptor selectivity profiles of this compound across studies?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell type, ligand concentration). Address this by:

  • Replicating experiments under identical conditions.
  • Validating results with orthogonal methods (e.g., in silico docking vs. in vitro binding).
  • Performing meta-analyses of published data to identify confounding variables (e.g., buffer composition, temperature).
  • Disclose all experimental parameters in supplemental materials to enable cross-study comparisons .

Advanced: What strategies optimize this compound’s metabolic stability without compromising receptor affinity?

Methodological Answer:
Employ structure-activity relationship (SAR) studies focusing on:

  • Bioisosteric replacement of labile functional groups (e.g., ester-to-amide substitutions).
  • Prodrug design to enhance pharmacokinetics.
  • Metabolite identification via liver microsome assays followed by targeted structural modifications.
    Validate changes using in vitro metabolic stability assays (e.g., half-life in hepatocytes) and in vivo pharmacokinetic profiling .

Advanced: How should researchers design comparative studies between this compound and its analogs to evaluate therapeutic potential?

Methodological Answer:

  • Define comparators based on structural similarity (e.g., UR-144, XLR-11).
  • Standardize assays across analogs for binding affinity, functional activity, and off-target effects.
  • Use multivariate analysis to correlate structural features (e.g., alkyl chain length) with biological outcomes.
  • Include dose-response curves and statistical power analysis to ensure robustness .

Basic: What analytical techniques are critical for assessing this compound’s purity and stability in long-term studies?

Methodological Answer:

  • HPLC-PDA for purity and degradation product detection.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • Forced degradation studies under acidic, basic, oxidative, and photolytic conditions.
  • Store samples in controlled environments (e.g., -20°C under argon) and document storage conditions in metadata .

Advanced: How can researchers address discrepancies in this compound’s pharmacokinetic data across animal models?

Methodological Answer:

  • Species-specific metabolic profiling to identify interspecies differences in cytochrome P450 metabolism.
  • Allometric scaling to extrapolate animal data to humans.
  • Population pharmacokinetic modeling to account for variability in absorption/distribution.
  • Publish raw data (e.g., plasma concentration-time curves) in repositories for transparency .

Basic: What ethical and safety considerations apply when handling this compound in laboratory settings?

Methodological Answer:

  • Follow chemical hygiene plans for handling synthetic cannabinoids (e.g., fume hood use, PPE).
  • Adhere to institutional biosafety protocols for in vivo studies, including IACUC/IRB approvals.
  • Disclose potential risks (e.g., psychoactive effects) in grant applications and publications .

Advanced: How can computational methods enhance the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular dynamics simulations to probe receptor-ligand interactions and binding kinetics.
  • Quantitative structure-activity relationship (QSAR) models to predict off-target effects.
  • Machine learning for high-throughput virtual screening of derivatives.
    Validate computational findings with experimental assays and report force fields/software versions .

Advanced: What frameworks guide the formulation of research questions for novel this compound applications?

Methodological Answer:

  • Use PICO framework (Population, Intervention, Comparison, Outcome) for therapeutic studies.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses.
  • Conduct systematic literature reviews to identify gaps, ensuring citations include primary sources and avoid encyclopedic references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.